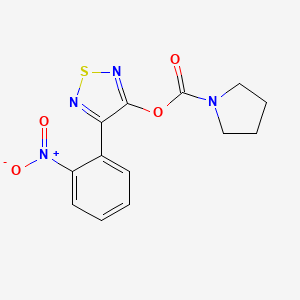
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiadiazole ring, and a pyrrolidine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources. The final step involves the esterification of the pyrrolidine carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and thiadiazole groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxamide: Similar structure but with an amide group instead of an ester.
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-sulfonate: Contains a sulfonate group instead of a carboxylate ester.
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-phosphate: Features a phosphate group instead of a carboxylate ester.
Uniqueness
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl group, thiadiazole ring, and pyrrolidine carboxylate ester makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
143058-30-4 |
|---|---|
Molecular Formula |
C13H12N4O4S |
Molecular Weight |
320.33 g/mol |
IUPAC Name |
[4-(2-nitrophenyl)-1,2,5-thiadiazol-3-yl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H12N4O4S/c18-13(16-7-3-4-8-16)21-12-11(14-22-15-12)9-5-1-2-6-10(9)17(19)20/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
DKXQDJFASBVXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=NSN=C2C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















